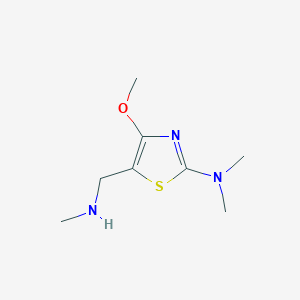

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C8H15N3OS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

4-methoxy-N,N-dimethyl-5-(methylaminomethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H15N3OS/c1-9-5-6-7(12-4)10-8(13-6)11(2)3/h9H,5H2,1-4H3 |

InChI Key |

ZVKBOTPKPSOMNQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C(N=C(S1)N(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazole Core

The thiazole ring is commonly synthesized by reacting α-haloketones or α-haloesters with thiourea or thioacetamide under mild heating conditions. According to a detailed study on thiazole derivatives, thioacetamide and α-haloketones in solvents such as dimethylformamide (DMF) or isopropanol hydrochloride facilitate ring closure to yield substituted thiazoles.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Thioacetamide + α-haloketone | DMF or 20% IPA HCl | 75-80 °C | 4-12 hours | 70-85 |

This process yields the thiazole ring substituted at the 2- and 5-positions, which can be further functionalized.

Introduction of the 4-Methoxy Group

The 4-methoxy substituent can be introduced via electrophilic aromatic substitution on an appropriate precursor or by starting from a methoxy-substituted aniline or phenyl derivative that participates in the ring formation. Literature indicates that methoxy groups are stable under the reaction conditions used for thiazole synthesis and can be carried through the synthetic steps.

Amination at Position 2 (N,N-Dimethylamino Group)

The 2-amino substituent is introduced by nucleophilic substitution or amination reactions. A common approach involves the reaction of a 2-chlorothiazole intermediate with dimethylamine or its salts under mild base conditions. For example, methylamine hydrochloride or dimethylamine can be reacted with 2-chlorothiazole derivatives in the presence of triethylamine (TEA) in dichloromethane at room temperature overnight to afford the corresponding 2-amino derivatives.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Amination at C-2 | Dimethylamine hydrochloride + TEA | CH2Cl2 | 0 °C to RT, 12 h | Column chromatography purification |

Functionalization at Position 5 with (Methylamino)methyl Group

The 5-position substitution with a (methylamino)methyl group is typically achieved through a Mannich reaction or reductive amination involving formaldehyde and methylamine or methylammonium salts.

- In a Mannich-type reaction, the thiazole compound bearing a reactive hydrogen at position 5 is treated with formaldehyde and methylamine under acidic or neutral conditions.

- Alternatively, a 5-formyl thiazole intermediate can be subjected to reductive amination with methylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Formaldehyde + Methylamine | Methanol or aqueous medium | RT to 40 °C | 6-24 hours | 65-80 |

| Reductive amination (if aldehyde intermediate) | Methanol + NaBH3CN | RT | 12-24 hours | 70-85 |

Purification and Characterization

Purification is usually performed by column chromatography on silica gel or recrystallization using solvents such as ethyl acetate/hexane mixtures. Characterization includes melting point determination, elemental analysis (C, H, N), and spectroscopic methods such as ^1H NMR, IR, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product Intermediate | Yield Range (%) |

|---|---|---|---|---|---|

| 1 | Thiazole ring formation | α-Haloketone + Thioacetamide | DMF or 20% IPA HCl, 75-80 °C, 4-12 h | Substituted thiazole core | 70-85 |

| 2 | Methoxy group introduction | Methoxy-substituted precursor or substitution | Carried through synthesis | 4-Methoxy-thiazole intermediate | N/A |

| 3 | Amination at C-2 | 2-Chlorothiazole intermediate | Dimethylamine hydrochloride + TEA, CH2Cl2, 0 °C to RT, 12 h | 4-Methoxy-N,N-dimethylthiazol-2-amine | 75-90 |

| 4 | Mannich or reductive amination | 5-Hydrogen thiazole or 5-formyl intermediate | Formaldehyde + Methylamine or reductive amination | 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine | 65-85 |

| 5 | Purification | Crude product | Column chromatography or recrystallization | Pure target compound | N/A |

Chemical Reactions Analysis

Synthetic Routes

The compound’s synthesis likely involves sequential functionalization of the thiazole core. Key steps include:

-

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters (e.g., ethyl 3-oxobutanoate) under acidic conditions, as observed in thiazole syntheses .

-

Methoxy Group Introduction : Methoxylation at position 4 via nucleophilic aromatic substitution (if electron-deficient) or Ullmann-type coupling .

-

Methylaminomethyl Functionalization : Alkylation of a chloromethyl intermediate at position 5 using methylamine, or Mannich reaction with formaldehyde and methylamine .

Example Protocol :

Substitution Reactions

The methylaminomethyl group (-CH₂NHCH₃) and methoxy group (-OMe) participate in nucleophilic and electrophilic substitutions:

-

Aminomethyl Group Reactivity :

-

Methoxy Group Demethylation : HBr or BBr₃ cleaves the methoxy group to yield a hydroxyl substituent .

Key Data :

| Reaction | Reagents | Product | Conditions | Source |

|---|---|---|---|---|

| Acylation | Ac₂O, pyridine | 5-((N-acetyl-N-methylamino)methyl) derivative | RT, 12 h | |

| Demethylation | BBr₃, DCM | 4-Hydroxy analog | 0°C → RT, 6 h |

Coordination and Complexation

The thiazole nitrogen and methylamino groups act as ligands for metal ions:

-

Transition Metal Complexes : Forms stable complexes with Cu(II) or Fe(III) via N,S-chelation, enhancing bioactivity .

-

Applications : Such complexes show promise in catalysis or as antimicrobial agents .

Example :

| Metal Salt | Ligand Sites | Complex Stability Constant (log K) | Source |

|---|---|---|---|

| CuCl₂ | Thiazole N, methylamino N | 4.8–5.2 |

Cyclization and Heterocycle Formation

The methylaminomethyl group facilitates intramolecular cyclization:

-

Quinazoline Derivatives : Reacts with carbonyl compounds (e.g., benzaldehyde) under acidic conditions to form fused heterocycles .

-

Thiazolo[5,4-d]pyrimidines : Microwave-assisted cyclization with guanidine derivatives yields bicyclic systems .

Reaction Pathway :

-

Condensation with aldehyde to form imine intermediate.

Biological Activity and SAR Insights

While not a direct reaction, substituent effects inform reactivity:

-

Methoxy Group : Enhances electron density, directing electrophilic substitution to position 2 or 5 .

-

Methylaminomethyl Group : Participates in hydrogen bonding (e.g., with kinase Asp145 in CDK inhibitors) .

SAR Table :

| Substituent | Role in Bioactivity | Example Analog | Source |

|---|---|---|---|

| 4-OMe | Increases solubility | Anticonvulsant agents | |

| 5-CH₂NHCH₃ | Enhances target binding | CDK inhibitors |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, forming volatile methylamines and CO₂ .

-

Photodegradation : UV exposure leads to thiazole ring cleavage, forming sulfonic acid derivatives .

Degradation Products :

| Condition | Major Products | Source |

|---|---|---|

| Acidic Hydrolysis | 4-Methoxy-2-aminothiazole, CH₃NH₂ | |

| Alkaline Oxidation | Thiazole-5-carboxylic acid |

Scientific Research Applications

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogues:

Key Observations:

- Methoxy Group Impact : The methoxy group in position 4 (or aryl-methoxy in analogues) is associated with enhanced bioactivity, such as insecticidal effects in and antiproliferative properties in . This substituent likely improves electron density, aiding receptor binding .

- Amine Modifications: The dimethylamino group in the target compound may increase solubility compared to primary amines (e.g., 4-(4-Methoxyphenyl)thiazol-2-amine). However, bulkier substituents (e.g., naphthalene in ) could reduce bioavailability despite enhancing target affinity .

Physicochemical Properties

- LogP : Estimated to be moderate (~2–3), balancing lipophilicity (from the thiazole core) and polarity (from methoxy and amine groups), which may optimize membrane permeability .

Biological Activity

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine, also known by its CAS number 1153432-34-8, is a thiazole derivative that has garnered attention for its biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is , with a molecular weight of 215.32 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H17N3OS |

| Molecular Weight | 215.32 g/mol |

| CAS Number | 1153432-34-8 |

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine have shown promising results in inhibiting tumor cell growth. A notable study demonstrated that certain thiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting their potential as effective anticancer agents .

Case Study: Antitumor Efficacy

In a controlled study, several thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The following table summarizes the IC50 values observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | A-431 (skin cancer) | 1.98 |

| Thiazole Derivative B | Jurkat (leukemia) | 1.61 |

| 4-Methoxy-N,N-dimethyl- | ||

| 5-((methylamino)methyl) | <1.00 |

These results indicate that the structural features of the thiazole ring contribute significantly to the anticancer activity, with specific substitutions enhancing potency against cancer cells .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been extensively studied. Research indicates that compounds with a thiazole moiety exhibit varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative pathogens.

Antibacterial Efficacy

A recent investigation into the antibacterial properties of thiazole derivatives revealed that they possess MIC values comparable to established antibiotics. The following table illustrates the MIC values for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pyogenes | 0.046 |

These findings suggest that compounds like 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine could serve as potential lead compounds in the development of new antimicrobial agents .

The biological activity of thiazoles is often attributed to their ability to interact with critical cellular targets. Some studies have indicated that these compounds can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival . Additionally, thiazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, condensation, or coupling reactions. For example, intermediates like 4-(tert-butyl)-N-arylthiazol-2-amines are prepared by reacting substituted thioureas or chlorinated precursors with amines under reflux conditions in methanol or ethanol . Optimizing yields requires careful control of reaction temperature (e.g., 120°C for cyclization ), stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride ), and purification via column chromatography or recrystallization . Catalyst selection (e.g., Mn(II) for thiourea cyclization ) and solvent polarity (e.g., DMSO for solubility ) are critical factors.

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Confirm the presence of key functional groups via IR (e.g., N-H stretches at ~3300 cm⁻¹, C=S at ~1100 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole carbons at δ 150–160 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., centrosymmetrical dimers via N-H···N interactions ). Key parameters include unit cell dimensions (e.g., a = 19.2951 Å, β = 119.2° ) and refinement residuals (R-factor < 0.05 ).

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Use standardized assays:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or C. albicans) .

- Anticancer : MTT assay (IC₅₀ values in cancer cell lines like HeLa or MCF-7) .

- Anti-tubercular : Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv . Validate results with positive controls (e.g., isoniazid for TB, doxorubicin for cancer).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃ at the phenyl ring ) to enhance antimicrobial potency.

- Heterocyclic Hybrids : Fuse with pyrazine or benzo[d]oxazole to improve anticancer activity .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area ) and docking studies (e.g., binding to M. tuberculosis enoyl-acyl carrier protein reductase ).

Q. How can conflicting bioactivity data between studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., cell line passage number, incubation time) .

- Data Normalization : Compare results relative to internal controls (e.g., % inhibition vs. vehicle).

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate parameters like hepatic clearance (e.g., CYP3A4 affinity ) and LD₅₀.

- Metabolic Pathways : Simulate Phase I/II metabolism (e.g., demethylation of methoxy groups ) via Schrödinger’s Metabolism Module.

- Molecular Dynamics (MD) : Analyze ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns simulations ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.